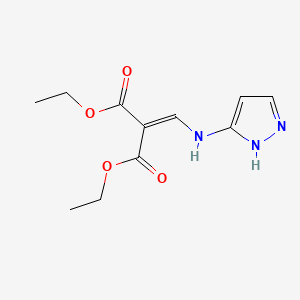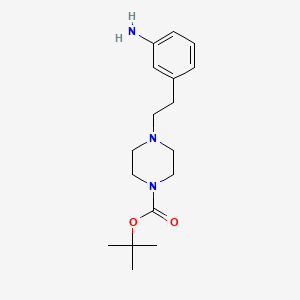
2-(3-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-butylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 2-(3-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions: The common reagents used in these reactions include palladium catalysts such as Pd(PPh3)4, bases like potassium carbonate (K2CO3), and solvents such as toluene or dioxane. The reaction is typically carried out under mild conditions, making it suitable for a wide range of functional groups .
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
2-(3-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research In chemistry, it is used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds In biology, it can be used to label biomolecules for imaging and diagnostic purposesIn industry, it is used in the production of advanced materials and fine chemicals .
作用机制
The mechanism of action of 2-(3-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation of the organoboron compound to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the aryl or vinyl halide substrate .
相似化合物的比较
Similar Compounds: Similar compounds include other organoboron reagents such as bis(pinacolato)diboron and phenylboronic acid. These compounds share similar reactivity and are also used in Suzuki–Miyaura coupling reactions .
Uniqueness: What sets 2-(3-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart is its unique structure, which provides enhanced stability and reactivity in coupling reactions. This makes it a valuable reagent for the synthesis of complex organic molecules .
属性
分子式 |
C16H25BO2 |
|---|---|
分子量 |
260.2 g/mol |
IUPAC 名称 |
2-(3-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H25BO2/c1-6-7-9-13-10-8-11-14(12-13)17-18-15(2,3)16(4,5)19-17/h8,10-12H,6-7,9H2,1-5H3 |
InChI 键 |
KKEGRORISWZOJR-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-iodo-N-[(6-methoxypyridin-3-yl)methyl]-6-methylpyridin-2-amine](/img/structure/B8525283.png)



![7-(2-Fluorophenyl)-3-(4-fluorophenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B8525304.png)

![1'-(Chloroacetyl)-spiro[isobenzofuran-1(3H),4'-piperidine]](/img/structure/B8525320.png)
![2H-1-Benzopyran-2-one, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B8525339.png)
